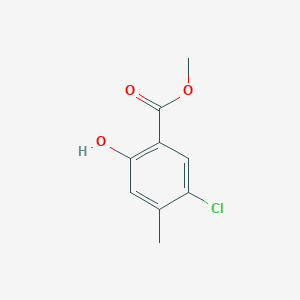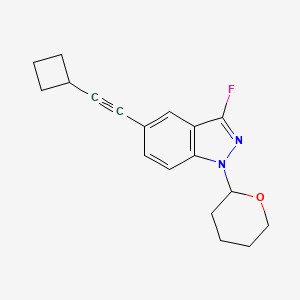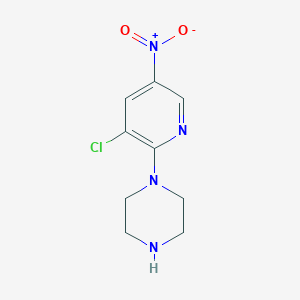![molecular formula C7H7N3O2 B1530535 8-メトキシ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-オン CAS No. 1279089-06-3](/img/structure/B1530535.png)
8-メトキシ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-オン
概要
説明
8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学: 抗うつ薬およびセロトニン再取り込み阻害剤
この化合物は、シナプトソームにおけるセロトニンの再取り込みを強力かつ選択的に阻害するトラゾドンの類縁体を調製するために使用されてきました 。セロトニンの再取り込み阻害は、多くの抗うつ薬が採用する共通のメカニズムであるため、この用途は抗うつ薬の開発において重要です。
農業: 除草剤開発
農業では、8-メトキシ変異体を含むトリアゾロピリジン誘導体は、除草剤特性で知られています 。これらは、作物に影響を与えることなく特定の雑草を標的にする新しい除草剤を開発するために使用できます。
材料科学: ヘテロ環式ビルディングブロック
この化合物は、材料科学におけるヘテロ環式ビルディングブロックとして役立ちます。 これは、独自の特性を持つ新しい材料を作成するための潜在的な用途を持つ、より複雑な分子を合成するために使用できます 。
環境科学: バイオ触媒
環境科学では、この化合物は、カスタマイズされた糖複合体の合成に関与する可能性のあるバイオ触媒に関連付けられています。 これは、環境に優しい触媒プロセスを開発するために重要です 。
生化学: 酵素阻害
生化学では、この化合物は、RORγtの逆アゴニストとして作用したり、JAK1やJAK2などの酵素の阻害剤として作用したりするなどの活性を示します 。これらの特性は、生化学的経路の研究や創薬に役立ちます。
薬理学: マルチターゲット創薬
この化合物の誘導体は、c-MetやVEGFR-2などのキナーゼに対する阻害活性が評価されており、これらのキナーゼはがん薬理学において重要です。 これらは、がん治療における薬剤耐性を克服するためのマルチターゲット薬として有望です 。
化学: 縮合ヘテロ環化合物の合成
化学では、この化合物は、医薬品および生物学的に活性な化合物に広く見られる縮合ヘテロ環化合物の合成に使用されます。 これは、新しい薬物や化学プローブの設計に影響を与えます 。
製薬研究: 抗がん剤の開発
8-メトキシ変異体を含むトリアゾール環は、抗菌剤、抗がん剤、抗ウイルス剤、抗炎症剤などの特性を持つ、幅広い製薬薬物に見られます 。これは、抗がん剤の開発において、この化合物を貴重な実体にします。
作用機序
Target of Action
It is known that similar compounds have been used to prepare congeners of trazodone, which are potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .
Mode of Action
Based on its structural similarity to other triazolo-pyridine compounds, it may interact with its targets through hydrogen bonding, given the presence of the triazole moiety .
Biochemical Pathways
Similar compounds have shown to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
特性
IUPAC Name |
8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFLFXNOJDGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279089-06-3 | |
| Record name | 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)


![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)


![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)


![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
![(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid](/img/structure/B1530473.png)

